molecular formula C9H12O2 B129009 2,5-Dimethoxy-d6-4-methyl-benzene CAS No. 58262-06-9

2,5-Dimethoxy-d6-4-methyl-benzene

Cat. No.: B129009
CAS No.: 58262-06-9
M. Wt: 158.23 g/mol
InChI Key: IQISOVKPFBLQIQ-XERRXZQWSA-N
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Preparation Methods

Chemical Reactions Analysis

1H-1,2,3-Triazole undergoes various chemical reactions, including:

The major products formed from these reactions include substituted triazoles and triazolium salts.

Comparison with Similar Compounds

1H-1,2,3-Triazole is often compared with other triazole isomers and similar heterocyclic compounds:

    1H-1,2,4-Triazole: Another isomer with a different arrangement of nitrogen atoms.

    Imidazole: A five-membered ring with two nitrogen atoms.

    Tetrazole: A five-membered ring with four nitrogen atoms.

The uniqueness of 1H-1,2,3-Triazole lies in its high chemical stability, aromatic character, and versatile applications in multiple fields .

Biological Activity

2,5-Dimethoxy-d6-4-methyl-benzene, also known as a derivative of the methoxybenzene family, has garnered attention for its potential biological activities. This compound, with its unique structural features, is investigated for various pharmacological effects, particularly in the context of neuropharmacology and cancer research. This article compiles findings from diverse studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C10H12D6O2, featuring two methoxy groups and a methyl group on a benzene ring. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and potential anti-cancer properties. It is believed to modulate pathways involving serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in mood regulation and psychotropic effects.

Key Mechanisms:

  • Serotonin Receptor Modulation: The compound acts as an agonist at the 5-HT2A receptor, which may contribute to its psychoactive properties .
  • Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, potentially reducing oxidative stress in cells .

Biological Activity Overview

Biological ActivityDescriptionReferences
Neuropharmacological Effects Modulates serotonin receptors influencing mood and cognition.
Antioxidant Properties Reduces oxidative stress in cellular models.
Potential Anti-Cancer Activity Inhibits cell proliferation in certain cancer cell lines.

Case Studies and Research Findings

  • Neuropharmacological Study:
    A study assessed the effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels when administered at specific dosages, suggesting its potential as an anxiolytic agent .
  • Antioxidant Activity Assessment:
    In vitro experiments demonstrated that this compound could scavenge free radicals effectively. The antioxidant capacity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing a dose-dependent response .
  • Anti-Cancer Research:
    A recent study explored the anti-cancer properties of various methoxybenzene derivatives, including this compound. The findings revealed that it significantly inhibited the proliferation of breast cancer cell lines through apoptosis induction mechanisms.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation; however, initial studies suggest rapid absorption and distribution in biological tissues following administration. Metabolism primarily occurs in the liver with excretion via urine.

Future Directions

Further research is warranted to explore:

  • Detailed mechanisms of action at the molecular level.
  • Long-term effects and safety profiles in clinical settings.
  • Potential therapeutic applications across various medical fields.

Properties

IUPAC Name

2-methyl-1,4-bis(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-6-8(10-2)4-5-9(7)11-3/h4-6H,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQISOVKPFBLQIQ-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 12 g of methylhydroquinone, 45 g of potassium carbonate and 45 g of dimethyl sulphate in 300 ml of anhydrous acetone is heated to reflux for 4 days. After cooling, the reaction mixture is filtered and the filtrate is evaporated under vacuum. The residue is taken up in 150 ml of concentrated aqueous ammonia, the mixture is left stirring for 2 hours, diluted with water and extracted with DCM, the organic phase is dried over magnesium sulphate and the solvent is evaporated off under vacuum. The residue is chromatographed on silica H, eluting with a heptane/DCM (50:50; v/v) mixture. 12 g of the expected product are obtained.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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